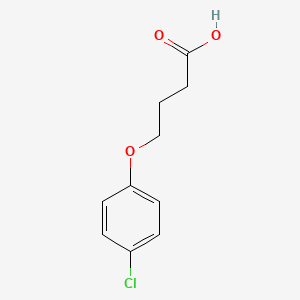

4-(4-Chlorophenoxy)butanoic acid

Description

4-(4-Chlorophenoxy)butanoic acid, with the chemical formula C₁₀H₁₁ClO₃, is a crystalline solid. Current time information in ಮೈಸೂರ್ ಡಿವಿಶನ್, IN.wikipedia.org It is recognized in the field of agricultural science as an herbicide, where it is also known by the designation 4-CPB. Current time information in ಮೈಸೂರ್ ಡಿವಿಶನ್, IN.wikipedia.org Beyond its agrochemical applications, this compound has garnered attention in synthetic and medicinal chemistry.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Chemical Formula | C₁₀H₁₁ClO₃ |

| Molar Mass | 214.65 g·mol⁻¹ |

| IUPAC Name | This compound |

| CAS Number | 3547-07-7 |

| Appearance | Solid |

The development of this compound is rooted in the broader history of phenoxy herbicides, which began in the 1940s. iiab.mewikipedia.org This era saw the discovery and commercialization of synthetic auxin herbicides like 2,4-Dichlorophenoxyacetic acid (2,4-D), which were revolutionary for their ability to selectively control broadleaf weeds in cereal crops. wikipedia.orgresearchgate.net These herbicides mimic the natural plant growth hormone indoleacetic acid, causing rapid and uncontrolled growth that leads to the death of susceptible plants. wikipedia.org

In recent years, the scientific focus on this compound has pivoted from its herbicidal properties to its utility as a versatile starting material in organic synthesis, particularly in the field of medicinal chemistry. This shift highlights its interdisciplinary significance, bridging agricultural science with pharmaceutical research.

A prime example of its contemporary application is its use as a key precursor for the synthesis of novel benzoxepin derivatives. Current time information in ಮೈಸೂರ್ ಡಿವಿಶನ್, IN.wikipedia.org Research has shown that compounds based on the benzoxepine (B8326511) scaffold can exhibit a range of pharmacological activities. nih.gov A 2012 study by Abdel Gawad and colleagues specifically utilized this compound to create a series of new benzoxepin-derived compounds. nih.govacs.org

The synthetic pathway involved converting this compound into a key intermediate, which was then used to construct the seven-membered benzoxepine ring system. This core was further modified to incorporate various functionalities, including a phenobarbital (B1680315) moiety. The resulting derivatives were then evaluated for their potential sedative-hypnotic effects. acs.org

The investigation revealed that several of the synthesized benzoxepin compounds displayed significant sedative-hypnotic activity. acs.org This research demonstrates the value of this compound as a building block for creating complex molecules with potential therapeutic applications, showcasing a successful transition of a compound from an agrochemical context to a scaffold for drug discovery. nih.govacs.org

Table 2: Application of this compound in the Synthesis of Bioactive Compounds

| Precursor Compound | Synthetic Target | Investigated Biological Activity | Research Finding |

|---|---|---|---|

| This compound | Benzoxepin Derivatives | Sedative-hypnotic | Served as a key starting material for a series of novel benzoxepin compounds, some of which exhibited potent sedative-hypnotic effects in pharmacological evaluations. Current time information in ಮೈಸೂರ್ ಡಿವಿಶನ್, IN.nih.govacs.org |

This evolution in the application of this compound underscores a broader trend in chemical research where compounds originally developed for one purpose can find new and valuable applications in entirely different fields.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(4-chlorophenoxy)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO3/c11-8-3-5-9(6-4-8)14-7-1-2-10(12)13/h3-6H,1-2,7H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIYAHZSHQIPQLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCCCC(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70188980 | |

| Record name | 4-(4-Chlorophenoxy)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70188980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3547-07-7 | |

| Record name | 4-CPB | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003547077 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-CPB | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190562 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(4-Chlorophenoxy)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70188980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Synthesis and Derivatization Strategies

Synthetic Methodologies for 4-(4-Chlorophenoxy)butanoic Acid

The construction of the this compound molecule can be achieved through several established chemical routes. These methods primarily involve the coupling of a phenoxide with a four-carbon aliphatic chain.

The most prominent and widely utilized method for synthesizing this compound is the Williamson ether synthesis. ccsenet.orgmasterorganicchemistry.comacs.org This reaction involves the nucleophilic substitution of a halide by a phenoxide ion. ccsenet.org In a typical procedure, 4-chlorophenol (B41353) is deprotonated by a strong base, such as sodium hydroxide, to form the sodium 4-chlorophenoxide salt. This phenoxide then acts as a nucleophile, attacking an electrophilic four-carbon synthon. nih.gov

Two common electrophilic partners for this reaction are γ-butyrolactone or a 4-halobutanoic acid ester.

Reaction with γ-Butyrolactone: The reaction between sodium 4-chlorophenoxide and γ-butyrolactone proceeds via nucleophilic attack of the phenoxide on the lactone ring, leading to its opening. Subsequent acidification of the reaction mixture protonates the resulting carboxylate to yield this compound. A patent for the synthesis of a related compound, 4-(4-chloro-2-methylphenoxy)butyric acid (MCPB), describes the reaction of the corresponding cresol (B1669610) with a lactone in a strongly alkaline medium at reflux temperature. rsc.org A similar approach is applicable for the non-methylated analogue. The synthesis of a key precursor, 4-chlorobutanoic acid, can be achieved by the ring-opening of γ-butyrolactone with hydrochloric acid. nih.gov

Reaction with 4-Halobutanoic Acid Derivatives: Alternatively, an ester of a 4-halobutanoic acid (e.g., ethyl 4-bromobutanoate) can be used. The reaction with sodium 4-chlorophenoxide displaces the halide, forming the corresponding ester of this compound. This ester is then hydrolyzed, typically under acidic or basic conditions, to afford the final carboxylic acid product.

The general scheme for the Williamson ether synthesis is presented below:

Scheme 1: Williamson Ether Synthesis of this compound

Route A: Using γ-Butyrolactone

Route B: Using a 4-Halobutanoic Acid Ester

Modern synthetic chemistry emphasizes the development of more efficient, economical, and environmentally benign processes. For the synthesis of this compound and its analogues, several innovative approaches have been explored.

Phase-Transfer Catalysis (PTC): The Williamson ether synthesis can be significantly improved by employing phase-transfer catalysis. mdpi.combiomedres.us This technique is particularly useful for reactions involving a water-soluble nucleophile (like sodium 4-chlorophenoxide) and an organic-soluble electrophile. A phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt (e.g., benzyltriethylammonium chloride), facilitates the transfer of the phenoxide anion from the aqueous phase to the organic phase where the reaction occurs. princeton.edu This method can lead to faster reaction rates, milder reaction conditions, and improved yields by overcoming the immiscibility of the reactants. biomedres.us

Microwave-Assisted Synthesis: The use of microwave irradiation has emerged as a powerful tool in organic synthesis to accelerate reaction rates. nih.govnih.gov Microwave-assisted organic synthesis can dramatically reduce reaction times from hours to minutes. nih.govyoutube.com This approach has been successfully applied to various reactions, including the synthesis of heterocyclic compounds and N-arylphthalamic acids, suggesting its potential applicability to the synthesis of this compound to enhance efficiency and align with the principles of green chemistry. nih.govepa.gov

Development of Analogues and Functionalized Derivatives

The core structure of this compound provides a versatile scaffold for the development of various analogues and functionalized derivatives through reactions targeting the carboxylic acid group or the aromatic ring.

The carboxylic acid functional group is readily converted into esters, which can alter the compound's physical properties and biological activity.

Fischer Esterification: This is a classic method for producing esters by reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). nih.govnih.gov The reaction is an equilibrium process, often driven to completion by using a large excess of the alcohol or by removing the water formed during the reaction. nih.govmdpi.com

Reaction via Acyl Chlorides: A more reactive intermediate for esterification is the corresponding acyl chloride. This compound can be converted to 4-(4-chlorophenoxy)butanoyl chloride using a reagent like thionyl chloride (SOCl₂). mdpi.com This highly reactive acyl chloride can then be treated with a wide variety of alcohols or phenols to form the desired esters under mild conditions. mdpi.com For example, ethyl 4-chloro-4-oxobutanoate is a related acyl chloride derivative. nih.govsigmaaldrich.com

The table below summarizes data for a representative ester derivative.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) |

|---|---|---|---|---|

| Ethyl 4-(4-chloro-2-methylphenoxy)butanoate | 10443-70-6 | C₁₃H₁₇ClO₃ | 256.73 | 355 at 760 mmHg |

Further structural diversity can be achieved through various modifications, including intramolecular cyclization and amide formation.

Intramolecular Cyclization to Benzoxepinones: A significant derivatization of this compound is its intramolecular cyclization to form a tricyclic benzoxepinone structure. This reaction is a type of intramolecular Friedel-Crafts acylation. masterorganicchemistry.com The carboxylic acid is first activated by a strong acid, which also acts as a catalyst. Reagents like polyphosphoric acid (PPA) or methanesulfonic acid (MSA) are commonly used for this purpose. ccsenet.orgmasterorganicchemistry.comresearchgate.net The electrophilic acylium ion generated in situ then attacks the electron-rich aromatic ring at the ortho position to the ether linkage, leading to the formation of a new seven-membered ring. This transformation has been used to produce derivatives of benzoxepin, which have been investigated for their sedative-hypnotic effects. beilstein-journals.org

Scheme 2: Intramolecular Friedel-Crafts Acylation to a Benzoxepinone Derivative

Amide Formation: The carboxylic acid group can also be converted into amides by reaction with amines. This is typically achieved by first activating the carboxylic acid, for instance, by converting it to the acyl chloride, and then reacting it with a primary or secondary amine. Alternatively, coupling agents can be used to directly form the amide bond. Research has described the synthesis of related amide derivatives, such as 4-[(4-chlorophenyl)carbamoyl]butanoic acid, from the reaction of an aniline (B41778) with an anhydride (B1165640). google.com

While this compound itself is an achiral molecule, the introduction of a stereocenter can lead to chiral analogues with potentially distinct biological properties. A common strategy involves introducing a substituent at the α-position to the carboxyl group (C2 position).

Research into related chiral phenoxyalkanoic acids, such as 2-(4-chlorophenoxy)propanoic acid, has shown that enantiomers can exhibit different biological degradation rates and activities. acs.orgoup.com This highlights the importance of stereochemistry in this class of compounds.

The synthesis of specific enantiomers of chiral analogues can be approached through several methods:

Asymmetric Alkylation: A prochiral enolate derived from an ester of this compound can be alkylated using a chiral auxiliary or a chiral phase-transfer catalyst to introduce a substituent at the α-position with high enantioselectivity. nih.gov

Chemoenzymatic Synthesis: Biocatalysts, such as enzymes, can be used for the stereoselective transformation of prochiral substrates. For instance, ene-reductases have been used in the chemoenzymatic synthesis of various enantioenriched aryloxyalkanoic acids. researchgate.net

Use of Chiral Building Blocks: Synthesis can start from commercially available chiral precursors. For example, a chiral alcohol or halide could be used in the initial Williamson ether synthesis to establish the desired stereocenter.

These strategies allow for the targeted synthesis of either the (R)- or (S)-enantiomer of a chiral analogue, which is crucial for stereochemical studies and the development of stereospecific applications. mdpi.comresearchgate.netresearchgate.net

Design and Synthesis of Prodrugs

The carboxylic acid moiety of this compound presents a prime target for chemical modification to create prodrugs. Prodrugs are inactive derivatives of a parent drug molecule that undergo biotransformation in the body to release the active drug. researchgate.net This strategy is often employed to enhance properties such as solubility, permeability, and site-specific delivery. researchgate.netnih.gov For this compound, the design of prodrugs primarily focuses on masking the polar carboxyl group to improve its pharmacokinetic profile.

The most common approach for developing prodrugs of carboxylic acid-containing compounds is through the formation of ester linkages. nih.gov Ester prodrugs can be designed to have varying rates of hydrolysis, allowing for controlled release of the parent compound. scirp.org The synthesis of such prodrugs typically involves the reaction of the carboxylic acid with an appropriate alcohol in the presence of an acid catalyst or a coupling agent.

A variety of promoieties can be attached to the parent molecule to create ester prodrugs with different physicochemical properties. For instance, simple alkyl esters can be synthesized to increase lipophilicity. Furthermore, the incorporation of amino acid residues can lead to water-soluble prodrugs that may be targeted by amino acid transporters. nih.govnih.gov

Below are researched findings on the synthesis of ester and amide derivatives of butanoic acid, which serve as examples for potential prodrug strategies for this compound.

Ester Prodrug Synthesis

The synthesis of an ethyl ester derivative of a similar butanoic acid structure has been reported. For example, 4-(4-chlorophenoxy)-2,2-dimethyl-3-keto-4-(1,2,4-triazol-1-yl)-butanoic acid ethyl ester was synthesized by dissolving 4-bromo-4-(4-chlorophenoxy)-2,2-dimethyl-3-keto-butanoic acid ethyl ester in acetonitrile, followed by the addition of 1,2,4-triazole (B32235) and heating under reflux for 48 hours. prepchem.com The resulting product was an oil that crystallized upon boiling with petroleum ether, yielding the final product with a melting point of 88-89°C and a 78% yield. prepchem.com This demonstrates a viable synthetic route for esterification of a this compound derivative.

Table 1: Synthesis of a Butanoic Acid Ethyl Ester Derivative

| Reactant | Reagent | Solvent | Conditions | Product | Yield | Melting Point |

|---|

Amide Prodrug Synthesis

Another potential prodrug strategy involves the formation of an amide linkage. A study on the synthesis of 4-[(4-chlorophenyl)carbamoyl]butanoic acid provides a relevant example. mdpi.com In this synthesis, 4-chloroaniline (B138754) and glutaric anhydride were dissolved in toluene (B28343) and stirred at room temperature until a precipitate formed. mdpi.com The product was then filtered, washed, and recrystallized to yield colorless crystals. mdpi.com

Table 2: Synthesis of a Butanoic Acid Amide Derivative

| Reactant 1 | Reactant 2 | Solvent | Conditions | Product | Yield | Melting Point |

|---|

The characterization of this amide derivative was performed using IR and NMR spectroscopy, which confirmed the presence of the amide and carboxylic acid functional groups. mdpi.com X-ray crystallography revealed an extended, all-trans configuration of the molecule's backbone. mdpi.com

Biological Activities and Molecular Mechanisms of Action

Research in Plant Physiology and Agricultural Science

The chemical compound 4-(4-Chlorophenoxy)butanoic acid, also known as 4-CPB, is a notable member of the phenoxyalkanoic acid class, which has been the subject of extensive research in plant science. wikipedia.orgcalpaclab.com Its biological effects are primarily centered on its ability to act as a synthetic plant hormone, leading to its dual role as both a plant growth regulator and a selective herbicide. wikipedia.orgucanr.eduresearchgate.net

Synthetic compounds that mimic the effects of natural plant hormones, particularly auxins like indole-3-acetic acid (IAA), have been instrumental in agriculture for decades. researchgate.netcapes.gov.br These synthetic auxins, including those in the phenoxycarboxylic acid family, are generally more stable within the plant than their natural counterparts. researchgate.net They are absorbed through both leaves and roots and can move throughout the plant to its growing points (meristematic tissues), where they interfere with cellular processes. ucanr.edu At low concentrations, they can stimulate and regulate growth, while at higher concentrations, they cause phytotoxic effects leading to plant death. pressbooks.pub

As a synthetic auxin, this compound can influence various aspects of plant development. Auxins are fundamental to regulating cell division, cell elongation, and the differentiation of tissues, such as vascular systems and flowers. nih.gov The application of synthetic auxins can promote fruit set, prevent premature fruit drop, and even induce the development of seedless fruits in certain crops like tomatoes. made-in-china.complantgrowthhormones.com

Table 1: Effects of a Related Synthetic Auxin (4-CPA) on Crop Characteristics This table is based on the documented effects of 4-Chlorophenoxyacetic acid (4-CPA), a structurally similar phenoxy plant growth regulator.

| Crop Type | Observed Effect | Outcome | Reference |

|---|---|---|---|

| Tomato, Eggplant, Pepper | Prevention of flower and fruit drop | Increased fruit set and yield | made-in-china.complantgrowthhormones.com |

| Tomato | Induction of parthenocarpy | Formation of seedless fruits | plantgrowthhormones.com |

| Beans | Inhibition of rooting | Growth regulation | plantgrowthhormones.com |

| Various Crops | Promotion of fruit development | Ripening and fruit thinning | plantgrowthhormones.com |

While beneficial at low doses, the potent hormonal effects of synthetic auxins make them effective herbicides at higher concentrations, particularly for controlling broadleaf (dicot) weeds in grass (monocot) crops like cereals. ucanr.eduresearchgate.net This selectivity is a cornerstone of their agricultural use. pressbooks.pub The compound this compound itself is classified as an herbicide. wikipedia.org

Synthetic auxins like this compound function by mimicking natural auxin (IAA) at the molecular level. xtbg.ac.cn They bind to the same cellular receptors, primarily the TIR1/AFB family of proteins. nih.gov In susceptible plants, this binding initiates a signaling cascade that leads to the degradation of transcriptional repressor proteins (Aux/IAA proteins). nih.gov The removal of these repressors allows for the uncontrolled expression of auxin-responsive genes. nih.gov

This leads to a host of phytotoxic effects, including the disruption of several key growth processes. ucanr.edu The primary action involves changes in cell wall plasticity and nucleic acid metabolism. ucanr.edu Sensitive plants exhibit abnormal growth patterns such as twisting and curling of stems and leaves, tissue thickening, and ultimately, growth inhibition, senescence, and tissue decay. researchgate.netnih.govufl.edu The overstimulation of growth processes, including ethylene (B1197577) production, overwhelms the plant's ability to function, essentially causing it to "grow itself to death". researchgate.netmt.gov

The selectivity of certain phenoxybutyric herbicides, including this compound, is ingeniously based on the metabolic capabilities of different plant species. This process is a classic example of "lethal synthesis."

In many susceptible broadleaf weeds, this compound is not directly toxic. Instead, these plants possess enzyme systems that metabolize the compound through a process called β-oxidation—the same pathway used to break down fatty acids. nih.govnih.gov This metabolic process shortens the butyric acid side chain by two carbon atoms, converting this compound into the highly potent and phytotoxic herbicide 2,4-Dichlorophenoxyacetic acid (2,4-D). mt.govnih.govacs.org

Conversely, many tolerant crop plants, such as certain legumes, lack the specific enzymes required for this β-oxidation step. scielo.br Without this conversion, the original, less-toxic compound does not accumulate to herbicidal levels, and the crop remains unharmed. researchgate.net This differential metabolism is a key mechanism of selectivity, allowing for the targeted control of weeds within a crop field. scielo.brresearchgate.net

Table 2: Differential Metabolism of Phenoxybutyric Herbicides This table illustrates the principle of selective herbicidal action based on plant metabolism.

| Plant Type | Metabolic Pathway | Resulting Compound | Outcome | Reference |

|---|---|---|---|---|

| Susceptible Broadleaf Weeds | β-oxidation of the butyric acid side chain | 2,4-Dichlorophenoxyacetic acid (2,4-D) | Phytotoxicity and plant death | mt.govacs.org |

| Tolerant Crop Plants (e.g., some legumes) | Lack of or limited β-oxidation capability | Remains as this compound | No herbicidal effect; crop survives | scielo.brresearchgate.net |

Unraveling the Profile of this compound: An Examination of Its Biological Activities

A comprehensive review of the scientific literature reveals a notable scarcity of research into the specific pharmacological and biochemical activities of this compound. While the compound is recognized as a synthetic herbicide, its therapeutic potential remains largely unexplored.

This article aims to provide a focused analysis of the biological activities and molecular mechanisms of action of this compound, adhering strictly to the available scientific evidence. It is important to note that extensive searches for data on its anti-inflammatory, antinociceptive, antibacterial, and enzyme-inhibiting properties, as well as its influence on cellular signaling and hormone responses, have yielded limited to no specific information directly pertaining to this compound.

Pharmacological and Biochemical Investigations

Despite the existence of various phenoxy acid derivatives with documented pharmacological effects, dedicated studies on the specific biological actions of this compound are conspicuously absent from the current body of scientific literature. The following sections outline the areas where research is lacking.

A thorough review of scientific databases reveals no specific studies investigating the anti-inflammatory properties of this compound in animal models. Consequently, there is no available data on its potential mechanisms of action in mitigating inflammation.

Similarly, there is a lack of published research on the antinociceptive (pain-relieving) activities of this compound. No studies were found that evaluated its effects on pain pathways or its potential analgesic efficacy in animal models.

While the broader class of phenoxyalkanoic acids has been a subject of interest in antibacterial research, no specific investigations into the antibacterial properties of this compound against various bacterial strains have been reported. Research into the degradation of similar chlorophenoxyalkanoic acid herbicides by bacterial consortia has been conducted, but this does not provide information on the compound's potential to inhibit or kill pathogenic bacteria. nih.gov

The impact of this compound on cellular signaling pathways and its potential to elicit hormone-like responses have not been a subject of direct investigation. Although some related compounds, like 4-phenylbutanoic acid (4PBA), have been shown to influence plant hormone responses, this cannot be directly extrapolated to this compound in animal or human systems. nih.gov

The design and evaluation of enzyme inhibitors based on the specific chemical scaffold of this compound is an area that remains to be explored. While there are studies on the design of enzyme inhibitors using other phenoxy acetic acid derivatives, particularly as cyclooxygenase (COX) inhibitors, this research does not include this compound itself. nih.gov

Pharmacological and Biochemical Investigations

Design and Evaluation of Enzyme Inhibitors

Leukotriene A4 Hydrolase Inhibition for Cardiovascular Therapeutics (e.g., DG-051)

The chemical scaffold of this compound is foundational to the development of potent enzyme inhibitors for cardiovascular therapy. A notable example is the investigational drug DG-051, a derivative that incorporates a similar phenoxy moiety. DG-051 was identified as a novel, small-molecule inhibitor of Leukotriene A4 hydrolase (LTA4H). wikipedia.org This enzyme is a key player in the biosynthesis of Leukotriene B4 (LTB4), a potent pro-inflammatory mediator implicated in the pathology of myocardial infarction (heart attack). wikipedia.orgsigmaaldrich.com

Genetic studies have identified LTA4H as a critical target for treating cardiovascular disease. sigmaaldrich.comnih.gov The mechanism of action for inhibitors like DG-051 involves blocking the enzymatic activity of LTA4H. wikipedia.orgsigmaaldrich.com This inhibition decreases the production of LTB4, thereby reducing inflammation associated with heart attack risk. sigmaaldrich.com The development of DG-051 stemmed from a fragment-based drug discovery approach, combining crystallographic screening with medicinal chemistry to optimize the inhibitor's potency and pharmacokinetic properties. sigmaaldrich.com

Table 1: Research Findings on DG-051

| Parameter | Finding | Source |

|---|---|---|

| Target Enzyme | Leukotriene A4 hydrolase (LTA4H) | wikipedia.orgsigmaaldrich.com |

| Mechanism | Inhibits LTA4H, decreasing the production of pro-inflammatory Leukotriene B4 (LTB4). | sigmaaldrich.com |

| Therapeutic Area | Investigated for the treatment of Myocardial Infarction. | sigmaaldrich.com |

| Development | Designed using a fragment-based drug discovery and medicinal chemistry effort. | sigmaaldrich.comnih.gov |

Applications in Advanced Drug Delivery Systems and Nanomedicine

While direct research on incorporating this compound into advanced drug delivery systems is limited, the broader class of phenoxyalkanoic acids has been explored in nanomedicine. For instance, a related compound, 2,4-Dichlorophenoxyacetic acid, was successfully functionalized onto gold nanoparticles. nih.gov This modification enabled the visualization and biodistribution of the chemical within plant cells, highlighting the potential for such conjugates in bioimaging and as delivery vehicles. nih.gov

The principles of nanomedicine often involve using carriers like liposomes or nanoparticles to improve the solubility, stability, and targeting of active pharmaceutical ingredients. nih.govnih.gov The carboxylic acid group present in this compound provides a reactive site for conjugation to these delivery platforms. Such systems can be engineered to be "smart," responding to specific physiological conditions like pH to release their payload at a target site. nih.gov Although specific examples for this compound are not prominent in the literature, its chemical structure is amenable to the strategies employed in creating advanced drug delivery systems.

Ligand-Receptor Interactions and Nuclear Receptor Modulation

Nuclear receptors are a family of ligand-activated transcription factors that regulate a multitude of physiological processes, including metabolism and inflammation. nih.govnih.gov They are key therapeutic targets for a variety of diseases. nih.gov The activity of these receptors is controlled by small molecule ligands that bind to a hydrophobic ligand-binding pocket (LBP) within the receptor's ligand-binding domain (LBD). nih.gov This binding event induces conformational changes that modulate the receptor's interaction with other proteins and its influence on gene expression. doi.org

Compounds with structures similar to this compound, such as other aryloxyalkanoic acids, are known to interact with nuclear receptors like Peroxisome Proliferator-Activated Receptors (PPARs). nih.gov The concept of selective nuclear receptor modulators (SNRMs) has emerged, where ligands can induce graded or tissue-specific responses rather than simple activation or inhibition. nih.gov This selective modulation is a key area of drug discovery. nih.govtue.nl While this compound itself is primarily known as an herbicide, its chemical structure, featuring a hydrophobic aromatic ring and a carboxylic acid chain, makes it a candidate for interacting with the ligand-binding domains of nuclear receptors. wikipedia.org Fatty acids and their derivatives are known endogenous ligands for several nuclear receptors, including Nurr1 and HNF4α, suggesting that synthetic fatty acid analogues could also engage these targets. nih.govplos.org

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| 2,4-Dichlorophenoxyacetic acid |

| This compound |

| DG-051 ((S)-4-(2-((4-(4-chlorophenoxy)phenoxy)methyl)pyrrolidin-1-yl)butanoic acid) |

| Leukotriene A4 |

Metabolism and Biotransformation Studies

Environmental and Microbial Metabolism

The environmental fate of 4-(4-chlorophenoxy)butanoic acid is largely determined by microbial activity in soil and aquatic ecosystems. Microorganisms have evolved specific enzymatic machinery to degrade this xenobiotic compound, utilizing it as a source of carbon and energy.

The biodegradation of chlorophenoxy herbicides typically involves initial transformation of the side chain followed by cleavage of the ether bond and subsequent degradation of the aromatic ring. For compounds with an aliphatic carboxylic acid side chain, such as this compound, the primary initial degradation mechanism is beta-oxidation. wikipedia.orgtaylorandfrancis.com This process shortens the butyric acid side chain by two carbons, converting it to an acetic acid side chain.

Following the shortening of the side chain via beta-oxidation, the resulting compound, 4-chlorophenoxyacetic acid (4-CPA), undergoes further degradation. A common pathway for 4-CPA breakdown begins with the hydroxylation of the aromatic ring to form 4-chloro-2-hydroxyphenoxyacetate. nih.govnih.gov This is followed by cleavage of the ether linkage to yield 4-chlorocatechol (B124253). nih.govnih.gov The 4-chlorocatechol then enters a modified ortho-cleavage pathway, where the aromatic ring is opened. nih.govnih.govnih.gov Subsequent steps involve the conversion to intermediates such as cis,cis-beta-chloromuconate and γ-carboxymethylene-Δαβ-butenolide, eventually leading to compounds that can enter central metabolic pathways, like maleylacetate (B1240894) and fumarylacetate, and finally fumarate (B1241708) and acetate. nih.govnih.gov

A variety of microbial strains capable of degrading chlorophenoxy herbicides have been isolated from contaminated environments. Pseudomonas species are frequently identified as key players in the degradation of these compounds. nih.govnih.govnih.gov For instance, a Pseudomonas species was isolated from soil and demonstrated the ability to use 4-chlorophenoxyacetate (B1230714) (a metabolite of this compound) as its sole source of carbon. nih.govnih.gov

Other bacterial genera, such as Acinetobacter and Klebsiella, have also been shown to degrade related aromatic compounds like 4-hydroxybenzoic acid under anaerobic conditions, suggesting a broad range of microbial capabilities for breaking down such structures. nih.gov The degradation of 4-chlorophenol (B41353), another related compound, has been observed in bacterial consortia and specific strains like Arthrobacter chlorophenolicus and Comamonas testosteroni. nih.gov

Table 1: Microbial Strains Involved in the Degradation of Related Chlorophenoxy Compounds

| Microbial Strain/Genus | Degraded Compound | Reference |

|---|---|---|

| Pseudomonas sp. | 4-chlorophenoxyacetate | nih.govnih.gov |

| Pseudomonas sp. strain CBS3 | 4-chlorophenylacetic acid | nih.gov |

| Acinetobacter johnsonii | 4-hydroxybenzoic acid | nih.gov |

| Klebsiella oxytoca | 4-hydroxybenzoic acid | nih.gov |

| Arthrobacter chlorophenolicus A6 | 4-chlorophenol | nih.gov |

| Comamonas testosteroni JH5 | 4-chlorophenol | nih.gov |

Beta-oxidation is a fundamental catabolic process that breaks down fatty acid molecules to generate acetyl-CoA. wikipedia.org In the environmental degradation of this compound, this pathway is crucial for the initial transformation of the butyric acid side chain. taylorandfrancis.com The process involves a series of enzymatic reactions that sequentially cleave two-carbon units from the acyl-CoA molecule. wikipedia.orgmdpi.com

The degradation of butyric acid itself is known to proceed through beta-oxidation. taylorandfrancis.com For this compound, this pathway converts the butanoic acid side chain into an acetic acid side chain, yielding 4-chlorophenoxyacetic acid (4-CPA). This initial step is critical as it transforms the original molecule into a substrate that can be further metabolized by a wider range of microorganisms capable of degrading phenoxyacetates. nih.govnih.gov

The microbial degradation of this compound results in a series of intermediate metabolites. Following the initial beta-oxidation to 4-chlorophenoxyacetic acid (4-CPA), subsequent metabolites are generated through hydroxylation and ring cleavage.

Key identified metabolites from the degradation of the resulting 4-CPA include:

4-chloro-2-hydroxyphenoxyacetate : Formed by the initial hydroxylation of the aromatic ring. nih.govnih.gov

4-chlorocatechol : Results from the cleavage of the ether bond of 4-chloro-2-hydroxyphenoxyacetate. nih.govnih.gov

cis,cis-beta-chloromuconate : An intermediate of the ortho-cleavage pathway of 4-chlorocatechol. nih.govnih.gov

γ-carboxymethylene-Δαβ-butenolide : A further product in the degradation pathway. nih.govnih.gov

Ultimately, these intermediates are converted into compounds of central metabolism, such as fumarate and acetate, leading to the complete mineralization of the original compound. nih.govnih.gov

Table 2: Key Environmental Metabolites in the Degradation of this compound and its Primary Metabolite (4-CPA)

| Metabolite | Precursor Compound | Degradation Step | Reference |

|---|---|---|---|

| 4-chlorophenoxyacetic acid (4-CPA) | This compound | Beta-oxidation of the side chain | Inferred from wikipedia.org, taylorandfrancis.com |

| 4-chloro-2-hydroxyphenoxyacetate | 4-chlorophenoxyacetic acid | Ring hydroxylation | nih.govnih.gov |

| 4-chlorocatechol | 4-chloro-2-hydroxyphenoxyacetate | Ether bond cleavage | nih.govnih.gov |

| cis,cis-beta-chloromuconate | 4-chlorocatechol | Ring cleavage | nih.govnih.gov |

| γ-carboxymethylene-Δαβ-butenolide | cis,cis-beta-chloromuconate | Further degradation | nih.govnih.gov |

Mammalian Biotransformation and Pharmacokinetics

In mammals, chlorophenoxy acid compounds are generally absorbed, distributed, and excreted relatively quickly. The biotransformation processes are typically not extensive.

Studies on structurally similar chlorinated phenoxy acid herbicides provide insight into the likely pharmacokinetic profile of this compound in mammals. These compounds are typically well-absorbed after oral administration. nih.gov

Following absorption, they are distributed to various tissues and exhibit high levels of binding to plasma proteins. nih.gov The primary route of elimination for these herbicides is through the urine, where they are actively secreted by the kidneys, often as the unchanged parent compound. nih.gov

For example, studies on 4-chloro-2-methylphenoxyacetic acid (MCPA) in rats showed that after a single oral dose, the majority of the administered radioactivity was recovered in the urine within 168 hours. nih.gov While MCPA was not extensively metabolized, a small fraction was converted to an oxidation product and a glycine (B1666218) conjugate. nih.gov The elimination kinetics can be dose-dependent, with higher doses potentially leading to saturation of urinary excretion and a longer elimination phase. nih.gov Mammalian metabolism of xenobiotics is broadly categorized into Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) reactions. nih.gov

Table 3: Summary of Pharmacokinetic Properties of Related Chlorinated Phenoxy Acid Herbicides

| Pharmacokinetic Parameter | Observation | Reference |

|---|---|---|

| Absorption | Rapid and almost complete after oral dose. | nih.gov |

| Distribution | Distributed to tissues; high plasma protein binding. | nih.gov |

| Metabolism | Generally not extensive. | nih.gov |

| Excretion | Primarily and rapidly eliminated unchanged in urine via active renal secretion. | nih.gov |

| Dose-dependence | Higher doses may saturate excretion pathways, prolonging elimination. | nih.gov |

Enzymatic Biotransformation Pathways (Phase I and Phase II Reactions)

The biotransformation of this compound is a multi-step process involving both Phase I and Phase II enzymatic reactions. These metabolic processes are designed to chemically alter the compound, increasing its water solubility to facilitate its removal from the body. nih.gov

Phase I Reactions: The initial metabolic phase involves the introduction or unmasking of functional groups on the parent molecule. fiveable.mederangedphysiology.com For this compound, key Phase I reactions include oxidation, reduction, and hydrolysis. longdom.org The cytochrome P450 (CYP) enzyme system, predominantly located in the liver, plays a crucial role in these oxidative transformations. nih.govlongdom.org A primary Phase I pathway is the oxidation of the butanoic acid side-chain. nih.gov

Phase II Reactions: Following Phase I, the modified compound or the original molecule, if it already possesses a suitable functional group, undergoes Phase II conjugation reactions. fiveable.mederangedphysiology.com These reactions involve the attachment of endogenous molecules to the compound, which significantly increases its polarity and water solubility, preparing it for excretion. nih.gov Major Phase II pathways include glucuronidation (conjugation with glucuronic acid), sulfation (conjugation with a sulfate (B86663) group), and conjugation with amino acids like taurine. derangedphysiology.comlongdom.org

Table 1: Key Metabolic Reactions of this compound

| Metabolic Phase | Reaction Type | Description | Key Enzymes/Conjugates |

|---|---|---|---|

| Phase I | Oxidation | Introduction of hydroxyl groups or other modifications to increase polarity. fiveable.melongdom.org | Cytochrome P450 (CYP) enzymes nih.govlongdom.org |

| Reduction | Gain of electrons or removal of oxygen atoms. longdom.org | ||

| Hydrolysis | Cleavage of chemical bonds by the addition of water. longdom.org | ||

| Phase II | Glucuronidation | Conjugation with glucuronic acid to form highly water-soluble glucuronides. derangedphysiology.comlongdom.org | Uridine diphosphate-glucuronosyltransferases (UGTs) |

| Sulfation | Transfer of a sulfonate group to the molecule. derangedphysiology.comlongdom.org | Sulfotransferases (SULTs) | |

| Amino Acid Conjugation | Conjugation with amino acids such as taurine. derangedphysiology.com |

Species-Specific Differences in Metabolism and Clearance

The metabolism and subsequent clearance of xenobiotics can vary significantly between different species. These variations are often due to differences in the expression and activity of metabolic enzymes. longdom.org

Studies on structurally related phenoxyalkanoic acids have highlighted these species-specific metabolic pathways. For instance, in the case of 4-(2-Methyl-3-(4-chlorobenzoyl)phenyl)butanoic acid, a potent anti-inflammatory agent, its butanoic side-chain is rapidly oxidized in species like cats, dogs, rabbits, and rodents. nih.gov Conversely, humans, baboons, and pigs exhibit a weaker capacity for this oxidation pathway. nih.gov Furthermore, secondary biotransformations also show species differences; for example, the resulting acetic acid metabolite is excreted as an acylglucuronide in humans and rats, but as an amide-like conjugate in mice. nih.gov

Table 2: Observed Metabolic Pathway Dominance for a Structurally Related Compound

| Species | Primary Metabolic Pathway | Reference |

|---|---|---|

| Humans | Weak side-chain oxidation, ketone reduction | nih.gov |

| Rats | Rapid side-chain oxidation | nih.gov |

| Dogs | Rapid side-chain oxidation | nih.gov |

| Mice | Rapid side-chain oxidation | nih.gov |

| Cats | Rapid side-chain oxidation | nih.gov |

| Rabbits | Rapid side-chain oxidation | nih.gov |

| Pigs | Weak side-chain oxidation | nih.gov |

| Baboons | Weak side-chain oxidation | nih.gov |

Plasma Protein Binding Characteristics

The binding of a compound to plasma proteins, such as human serum albumin (HSA), is a key determinant of its pharmacokinetic behavior. nih.gov Highly bound drugs often have a lower volume of distribution and reduced clearance. The extent of this binding can be critical, and accurately determining the free (unbound) fraction is important, especially for highly bound compounds where the free fraction is below 1%. nih.gov

Phenoxyalkanoic acids are known to bind to serum albumin. nih.gov Studies on similar compounds, like 4-phenylbutyric acid (4-PBA), have shown high binding specificity to a particular site on human serum albumin known as Sudlow Site II, which is also a binding site for fatty acids. nih.gov The binding constant for 4-PBA to HSA was determined to be 2.69 x 10(5) M(-1), indicating a high affinity. nih.gov This interaction is primarily driven by hydrophobic bonding, with ionic bonding playing a lesser role. nih.gov The binding of these types of molecules can induce conformational changes in the albumin protein. nih.gov

The binding affinity can be influenced by various factors, including the presence of other substances like fatty acids, which can alter the stability of the drug-albumin complex. mdpi.com The high degree of plasma protein binding for phenoxyalkanoic acids suggests that a large proportion of the compound in the bloodstream is bound, which restricts its availability for metabolic enzymes and renal clearance, potentially prolonging its duration of action.

Toxicology and Ecotoxicology Research

Toxicological Mechanisms at the Cellular and Molecular Level

Cellular Integrity and Membrane Disruption

The structural characteristics of certain chemical compounds can lead to the disruption of cellular membranes. Hydrophobic molecules, for instance, can insert themselves into the lipid bilayer of cell membranes, altering their structure and increasing permeability. This can lead to the leakage of essential cellular contents and ultimately cell death. mdpi.com This mechanism is a known mode of action for some antimicrobial agents, which disrupt the membrane's lipid biosynthesis pathway. mdpi.com

The integrity of the cell wall and plasma membrane is crucial for maintaining cellular function. mdpi.com Disruption of these barriers can lead to a cascade of detrimental effects. For example, some antimicrobial fatty acids can cause rapid membrane depolarization and the release of low-molecular-weight proteins and other solutes from bacterial cells. nih.gov This disruption of membrane integrity can also interfere with essential cellular processes, including macromolecular synthesis. nih.gov Furthermore, the interaction with membrane components can be specific, with some compounds showing different levels of activity against various types of cells. mdpi.com

Interference with Oxidative Phosphorylation and Energy Metabolism

Oxidative phosphorylation is a fundamental process for energy production in most living organisms. nih.gov It involves a series of protein complexes in the inner mitochondrial membrane that transfer electrons, creating a proton gradient that drives the synthesis of ATP. nih.gov The disruption of this process can have severe consequences for cellular energy levels.

Certain chemicals can interfere with oxidative phosphorylation, leading to a decrease in ATP production. This can occur through various mechanisms, including the uncoupling of electron transport from ATP synthesis or the direct inhibition of the protein complexes involved. A dependency on oxidative phosphorylation can render some cells, such as certain types of leukemic stem cells, vulnerable to therapeutic interventions that target this pathway. nih.gov The metabolism of fatty acids is a key source of fuel for oxidative phosphorylation in these cells. nih.gov

Disruption of Acetyl Coenzyme A Metabolism

The metabolism of certain xenobiotics can proceed through pathways similar to those for endogenous compounds like fatty acids. For instance, the breakdown of some phenoxybutyric acid herbicides involves β-oxidation, a process that also metabolizes fatty acids. nih.govacs.org This metabolic conversion can produce a more toxic compound. nih.gov

The tricarboxylic acid (TCA) cycle is a central hub of cellular metabolism, integrating the breakdown of carbohydrates, fats, and proteins. nih.gov Disruption of the TCA cycle can lead to a significant rewiring of cellular metabolism, affecting redox balance and amino acid homeostasis. nih.gov This highlights the intricate connections between different metabolic pathways within the cell.

Mammalian Toxicity Investigations

Acute and Subchronic Toxicity Profiles

Studies on the acute toxicity of 4-chlorophenoxyacetic acid (4-CPA), a related compound, indicate it has low acute oral, dermal, and inhalation toxicity. regulations.gov However, it is classified as a severe eye irritant. regulations.gov

Subchronic toxicity studies on various forms of 2,4-dichlorophenoxyacetic acid (2,4-D) in rats have shown comparable toxic effects across different chemical forms (the acid itself, a dimethylamine (B145610) salt, and an ester). nih.gov These studies identified effects such as decreased red blood cell mass, altered thyroid hormone levels, and changes in organ weights at higher doses. nih.gov A no-observed-adverse-effect level (NOAEL) of 15 mg/kg/day was established for subchronic exposure to these forms of 2,4-D. nih.gov

Acute Toxicity Profile of 4-CPA

| Exposure Route | Toxicity Category |

| Oral | III (Low) |

| Dermal | III (Low) |

| Inhalation | IV (Low) |

| Eye Irritation | I (Severe) |

| Skin Irritation | IV (Not an irritant) |

Reproductive and Developmental Toxicity Assessments

Developmental toxicity studies on 4-CPA in rats have shown adverse effects at high dose levels. regulations.gov Maternal toxicity, including mortality and neurotoxic signs, was observed at 1000 mg/kg/day. regulations.gov Developmental effects, such as decreased fetal body weights and incomplete bone formation, were noted at 600 mg/kg/day. regulations.gov

Studies on the developmental toxicity of 2,4-D and its derivatives in rats and rabbits have indicated that adverse fetal effects generally occur at dose levels that also cause maternal toxicity. researchgate.net In rats, decreased fetal body weights and skeletal variations were observed at doses exceeding 90 mg/kg/day (acid equivalent), which were also toxic to the mother. researchgate.net In rabbits, while maternal toxicity was observed, there were no significant effects on embryo or fetal development. researchgate.net These findings suggest that the developing fetus is not uniquely sensitive to the toxic effects of these compounds. researchgate.net

Developmental Toxicity of 4-CPA in Rats

| Dose Level (mg/kg/day) | Observed Effects |

| 1000 | Maternal toxicity (mortality, neurotoxic signs) |

| 600 | Developmental toxicity (decreased fetal body weight, unossified sternebrae) |

Organ-Specific Toxicity (e.g., Hepatic and Renal Effects)

While comprehensive organ-specific toxicity data for 4-(4-chlorophenoxy)butanoic acid (4-CPB) is limited, information can be inferred from studies on structurally related phenoxy herbicides. For instance, 4-(4-chloro-2-methylphenoxy)butanoic acid (MCPB), a closely related compound, has been associated with kidney and liver effects. t3db.ca Studies on MCPB indicate that it has low to moderate acute toxicity, with the primary concerns being hepatic and renal effects. t3db.canih.gov

The kidney is a significant target for compounds like phenoxy herbicides due to its role in filtering blood and concentrating xenobiotics for excretion. nih.gov The high blood flow to the kidneys exposes them to drugs and their metabolites, which can lead to toxicity in renal tubular cells. nih.gov For some organic acid herbicides, such as 2,4,5-trichlorophenoxyacetate (2,4,5-T), high doses have been shown to impair renal excretion by affecting the organic acid transport system in the proximal tubules. nih.gov This impairment can also extend to the organic base transport system and is associated with a reversible depression of tissue oxygen consumption in the renal cortex. nih.gov

Genotoxicity, Mutagenicity, and Carcinogenicity Assessments

There is a lack of definitive, long-term carcinogenicity studies specifically on this compound. regulations.gov However, assessments of related phenoxy herbicides provide some insight. For its analogue, 4-chlorophenoxyacetic acid (4-CPA), the evidence does not suggest it would be carcinogenic in lifetime studies at reasonable doses. regulations.gov The U.S. Environmental Protection Agency (EPA) has classified 2,4-D, another related compound, as "Group D" – not classifiable as to human carcinogenicity, based on conflicting evidence from animal and epidemiological studies. regulations.gov

| Compound | Genotoxicity/Mutagenicity Findings | Carcinogenicity Classification/Assessment |

| 4-Chlorophenoxyacetic acid (4-CPA) | Generally negative without metabolic activation; mixed results with activation. No significant concern for mutagenicity. regulations.gov | Weight of evidence suggests it would not be carcinogenic at reasonable doses. regulations.gov |

| 2,4-Dichlorophenoxyacetic acid (2,4-D) | Weakly mutagenic response in an in vivo sister chromatid exchange study; positive for chromosomal aberrations in human lymphocytes. regulations.gov | "Group D" - Not classifiable as to human carcinogenicity (U.S. EPA). regulations.gov |

| 2-Methyl-4-chlorophenoxybutyric acid (MCPB) | Battery of mutagenicity studies are negative. One study showed chromosomal abnormalities at high doses with S9 activation. regulations.gov | No lifetime carcinogenicity studies have been conducted. regulations.gov |

| 4-(2,4-Dichlorophenoxy)butyric acid (2,4-DB) | No genotoxic potential in Ames test, CHO/HGPRT, and CHO/chromosomal aberration assays. Weakly active in UDS assay. nih.govresearchgate.net | Reported lack of carcinogenic potential in mice and rats. nih.govresearchgate.net |

Ecotoxicological Impact Assessments

Effects on Non-Target Organisms (e.g., Aquatic Biota, Terrestrial Invertebrates, Avian Species)

Herbicides, including those in the phenoxy class, can have unintended consequences for a wide range of non-target organisms. nih.gov These effects are not limited to the target weeds and can impact various trophic levels in both terrestrial and aquatic ecosystems. nih.gov Research has demonstrated that pesticides can negatively affect the growth, reproduction, and behavior of non-target plants, invertebrates, vertebrates, and microorganisms. nih.gov

A meta-analysis of studies on herbicide effects on arthropod natural enemies revealed that herbicides can increase mortality and decrease longevity, reproduction, and predation rates. mdpi.comnih.gov Predatory mites and true bugs were found to be particularly sensitive to herbicides, while spiders and parasitoid wasps were less susceptible. mdpi.comnih.gov

The impact on aquatic ecosystems is also a significant concern, as runoff from agricultural areas can introduce these chemicals into water bodies. who.int Studies on the related compound 2-methyl-4-chlorophenoxyacetic acid (MCPA) have shown negative impacts on the non-target aquatic macrophyte Hydrilla verticillata. nih.gov Exposure to MCPA led to a decline in growth, reduced pigment content, and induced chlorosis and oxidative stress in the plant. nih.gov

Environmental Persistence and Bioaccumulation Potential

The environmental fate of phenoxy herbicides like 4-CPB is influenced by factors such as hydrolysis, photolysis, and microbial degradation. who.int Generally, these compounds are broken down relatively quickly in the environment. who.int However, persistence can occur under conditions that limit biological activity, such as in dry or cold climates. who.int

Risk Assessment Methodologies for Environmental Release

Environmental risk assessment for chemicals like 4-CPB typically involves a comparison of the Predicted Environmental Concentration (PEC) with the Predicted No-Effect Concentration (PNEC). roche.com The PEC is an estimate of the concentration of a substance in the environment resulting from its use, while the PNEC is the concentration below which adverse effects in the ecosystem are not expected to occur. roche.com A PEC/PNEC ratio of less than 1 suggests that the chemical is unlikely to pose a risk to the aquatic environment, whereas a ratio of 1 or greater indicates a potential risk. roche.com

For the related herbicide MCPA, a risk assessment on the aquatic macrophyte Hydrilla verticillata found high PEC:PNEC ratios (ranging from 3 to 9), as well as high Hazard Quotients (HQ) and a high Hazard Index (HI), indicating a significant risk to this non-target organism. nih.govresearchgate.net These methodologies are crucial for understanding and managing the potential environmental impacts of herbicides. who.int

Advanced Sample Preparation and Extraction Techniques

Sample preparation is a critical step to isolate this compound from complex matrices, remove interferences, and concentrate the analyte before analysis.

Solid-Phase Extraction (SPE) is a widely used technique for the purification and concentration of analytes from liquid samples. thermofisher.comsigmaaldrich.com The process involves passing a sample through a cartridge containing a solid adsorbent (sorbent). The analyte of interest is retained on the sorbent while impurities are washed away. The purified analyte is then eluted with a small volume of solvent. thermofisher.com

For an acidic compound like this compound, several SPE strategies can be employed, primarily involving reversed-phase or ion-exchange chromatography. waters.com

Reversed-Phase SPE: In this mode, a nonpolar sorbent (e.g., C18-bonded silica) is used. The sample is typically acidified to ensure the carboxylic acid group is protonated (neutral), increasing its retention on the nonpolar sorbent. After loading the sample, interferences are removed with a polar wash solvent, and the analyte is eluted with a less polar, water-miscible organic solvent like methanol or acetonitrile. waters.com

Ion-Exchange SPE: This method utilizes a sorbent with charged functional groups. For this compound, an anion-exchange sorbent (positively charged) would be effective. At a pH above its pKa, the carboxylic acid group is deprotonated (negatively charged) and binds to the sorbent. The analyte is then eluted by changing the pH or increasing the ionic strength of the eluting solvent to disrupt the electrostatic interaction. waters.com Mixed-mode SPE cartridges that combine both reversed-phase and ion-exchange properties can also be used for enhanced selectivity. waters.com

The general steps for a typical SPE procedure are outlined in the table below.

Table 1: General Steps in Solid-Phase Extraction (SPE)

| Step | Purpose | Typical Solvents/Conditions |

|---|---|---|

| Conditioning | To wet the sorbent and activate the functional groups for analyte retention. | Methanol followed by water or a buffer at the appropriate pH. |

| Sample Loading | To apply the sample onto the SPE cartridge for analyte retention. | Sample dissolved in a solvent that promotes strong retention; flow rate is controlled. |

| Washing | To remove weakly bound interferences from the sorbent. | A solvent strong enough to remove interferences but weak enough to leave the analyte on the sorbent. |

| Elution | To desorb and collect the purified analyte from the sorbent. | A small volume of a strong solvent that disrupts the analyte-sorbent interaction. |

Liquid-Liquid Extraction (LLE) is a fundamental sample preparation technique based on the differential partitioning of a compound between two immiscible liquid phases, typically an aqueous sample and an organic solvent. chromatographyonline.com The efficiency of LLE for this compound depends on several key physicochemical parameters that can be optimized.

Key optimization strategies include:

pH Adjustment: As an acidic compound, the partitioning of this compound is highly pH-dependent. To maximize its extraction from an aqueous sample into an organic solvent, the pH of the aqueous phase should be adjusted to at least two units below the analyte's pKa. This ensures the carboxylic acid group is in its neutral, protonated form, making it more soluble in the organic phase. chromatographyonline.comelementlabsolutions.com

Solvent Selection: The choice of organic solvent is critical and is guided by the analyte's polarity, as indicated by its LogP value. The solvent should be immiscible with water and have a high affinity for the neutral form of the analyte. chromatographyonline.com

Solvent-to-Sample Ratio: To achieve high recovery, a relatively large ratio of organic extraction solvent to the aqueous sample is often used. A ratio of 7:1 is sometimes considered a generic optimum value. chromatographyonline.comelementlabsolutions.com Performing multiple extractions with smaller volumes of organic solvent is generally more efficient than a single extraction with a large volume. reddit.com

Salting Out: The addition of a high concentration of a simple salt, such as sodium sulfate (B86663), to the aqueous sample can increase the partition coefficient of the analyte. reddit.com This "salting out" effect reduces the solubility of the organic analyte in the aqueous phase, driving it into the organic solvent and improving extraction recovery. chromatographyonline.comelementlabsolutions.com

Derivatization is the chemical modification of a compound to produce a new compound with properties that are better suited for a particular analytical technique. For this compound, derivatization is often necessary, particularly for analysis by Gas Chromatography (GC), to increase its volatility and thermal stability. gcms.cz

Common derivatization strategies for carboxylic acids include:

Esterification (Methylation): This is a frequent approach where the carboxylic acid is converted into its methyl ester. This can be achieved using reagents like dimethyl sulfate or (trimethylsilyl)diazomethane. researchgate.netnih.gov The resulting methyl ester is more volatile and less polar than the parent acid, making it suitable for GC analysis.

Pentafluorobenzylation: This method involves reacting the analyte with pentafluorobenzyl bromide (PFBBr) to form a pentafluorobenzyl (PFB) derivative. gcms.cznih.gov PFB derivatives are highly sensitive to electron capture detection (ECD) and are also well-suited for GC-MS analysis. nih.gov

Silylation: Silylation involves replacing the active hydrogen of the carboxylic acid group with a silyl group, such as a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group. gcms.cz Reagents like N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are used for this purpose. chromforum.org Silyl derivatives are generally more volatile and thermally stable. gcms.cz

For Liquid Chromatography-Mass Spectrometry (LC-MS), derivatization can be employed to improve ionization efficiency. For example, reagents like 4-APEBA have been developed for the selective derivatization of carboxylic acids to enhance their detection by MS/MS. researchgate.net

Chromatographic and Spectrometric Techniques

Following sample preparation, chromatographic techniques are used to separate this compound from any remaining matrix components before its detection and quantification by a spectrometer.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. For phenoxy acid herbicides like this compound, GC-MS analysis typically requires a prior derivatization step to convert the acidic analyte into a more volatile ester or silyl derivative. nih.govnih.gov

The analytical process involves:

Injection: The derivatized sample is injected into the GC, where it is vaporized in a heated inlet. chromforum.org

Separation: The vaporized analytes are carried by an inert gas (e.g., helium) through a capillary column (e.g., HP-5MS). chromforum.orgjppres.com Separation occurs based on the differential partitioning of the analytes between the mobile phase (carrier gas) and the stationary phase coated on the column walls.

Detection: As the separated compounds elute from the column, they enter the mass spectrometer. The MS ionizes the molecules (e.g., by electron impact), separates the resulting ions based on their mass-to-charge ratio, and detects them. jppres.com

MS detection can be performed in two main modes:

Full Scan: The MS scans a wide range of mass-to-charge ratios, providing a mass spectrum that can be used for structural identification by comparing it to a library (e.g., NIST). jppres.com

Selected Ion Monitoring (SIM): The MS is set to monitor only a few specific ions characteristic of the target analyte. SIM mode offers significantly higher sensitivity and selectivity, allowing for lower detection limits. nih.gov

Table 2: Example GC-MS Parameters for Phenoxy Acid Herbicide Analysis

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Column | HP-5MS UI | Separation of analytes. |

| Oven Program | Temperature gradient (e.g., 40°C to 310°C) | To elute compounds with a wide range of boiling points. |

| Inlet Temperature | 240°C | To ensure rapid vaporization of the sample. |

| Carrier Gas | Helium | To carry the sample through the column. |

| Ionization Mode | Electron Impact (EI), 70eV | To fragment the analyte molecules for mass analysis. |

| Detection Mode | Full Scan or Selected Ion Monitoring (SIM) | For compound identification or sensitive quantification. |

Note: This table represents typical parameters and may vary based on the specific derivative and analytical method. chromforum.org

High-Performance Liquid Chromatography (HPLC) is a technique used to separate components of a mixture in a liquid state. creative-proteomics.com When coupled with tandem mass spectrometry (LC-MS/MS), it becomes a highly sensitive and selective method for analyzing compounds like this compound, often without the need for derivatization. lcms.czmeasurlabs.com This has led to LC-MS/MS becoming a preferred method over GC-MS for many acidic herbicides. lcms.cz

The process involves:

Separation (HPLC): The sample extract is injected into the HPLC system. A high-pressure pump forces a liquid mobile phase through a column packed with a stationary phase (e.g., C18). researchgate.net The components of the sample are separated based on their interactions with the stationary and mobile phases. researchgate.net

Interface and Ionization: The eluent from the HPLC column passes through an interface into the mass spectrometer's ion source. creative-proteomics.com Common ionization techniques for this type of analysis include Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI). creative-proteomics.com For acidic compounds, ESI in negative ion mode is often used. rsc.org

Detection (MS/MS): Tandem mass spectrometry, often using a triple quadrupole (TQMS) instrument, provides high selectivity. creative-proteomics.com In a typical Multiple Reaction Monitoring (MRM) experiment, the first quadrupole selects the precursor ion (the deprotonated molecule of this compound). This ion is then fragmented in the second quadrupole, and the third quadrupole selects specific product ions for detection. rsc.org This process significantly reduces chemical noise and improves quantification accuracy.

Table 3: Common Components of an LC-MS/MS System for Acidic Herbicide Analysis

| Component | Function | Example |

|---|---|---|

| HPLC Column | Separates the analyte from other matrix components. | C18 reversed-phase column. researchgate.net |

| Mobile Phase | Carries the sample through the column. | A mixture of water (often with an additive like formic acid) and an organic solvent like methanol or acetonitrile. researchgate.net |

| Ion Source | Ionizes the analyte molecules. | Electrospray Ionization (ESI), typically in negative mode. rsc.org |

| Mass Analyzer | Separates ions based on their mass-to-charge ratio. | Triple Quadrupole (TQMS) or Quadrupole Time-of-Flight (QTOF). creative-proteomics.com |

| Detection Mode | Selective and sensitive quantification. | Multiple Reaction Monitoring (MRM). rsc.org |

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Acetonitrile |

| Dimethyl sulfate |

| Formic acid |

| Helium |

| Methanol |

| N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) |

| Pentafluorobenzyl bromide (PFBBr) |

| Sodium sulfate |

An in-depth examination of the analytical methodologies for the detection and quantification of the chemical compound this compound is presented below. This article focuses exclusively on the specified techniques and validation parameters as outlined.

Environmental Fate and Persistence Research

Environmental Transport and Distribution Dynamics

The transport and distribution of 4-(4-Chlorophenoxy)butanoic acid in the environment are governed by its mobility in soil and water, its potential to volatilize, and its likelihood of leaching into groundwater systems.

Mobility in Soil and Aquatic Environments

The mobility of a pesticide in soil and water is influenced by its solubility and its tendency to adhere to soil particles, a process known as sorption. fao.org Increased solubility generally leads to less sorption and greater movement. fao.org The soil-water partition coefficient (Koc) is a key parameter used to quantify this, with smaller Koc values indicating a higher potential for the pesticide to be in the dissolved state and thus more mobile. fao.org The mobility of a compound in soil is often classified based on its Koc value.

For the related compound 4-(2,4-dichlorophenoxy)butyric acid, the experimentally measured Koc is 370 at a pH of 7.9. nih.gov The mobility of a pesticide is also influenced by soil properties, with greater sorption occurring in soils with higher organic matter content, which can slow down leaching. fao.org

Volatilization Rates and Air-Soil/Water Exchange

The potential for a chemical to volatilize and be exchanged between air, soil, and water is an important aspect of its environmental distribution. For the related compound 4-(2,4-dichlorophenoxy)butyric acid, the Henry's Law constant, a measure of its tendency to partition between air and water, is estimated to be 2.29 x 10⁻⁹ atm-cu m/mole at 25°C. nih.gov If released into the atmosphere, this related compound can exist in both vapor and particulate forms. nih.gov

Leaching Potential to Groundwater Systems

The potential for this compound to leach into groundwater is a significant environmental concern. researchgate.net This potential is influenced by factors such as the compound's persistence in soil, its mobility, and the properties of the soil itself. researchgate.netresearchgate.net For instance, the related compound 4-(2,4-dichlorophenoxy)butyric acid has been shown to have a soil half-life of less than 7 days in laboratory studies. nih.gov However, its residual activity in soil can last for about 6 weeks at normal application rates. nih.gov

The movement of pesticides that dissolve in groundwater is often slower than the groundwater itself due to sorption to soil particles. fao.org Therefore, pesticides with low sorption (low Koc values) are more likely to leach into groundwater. fao.org

Degradation Pathways and Kinetics in Natural Systems

The persistence of this compound in the environment is determined by the rates of its degradation through both non-biological and biological processes.

Abiotic Degradation Processes (e.g., Hydrolysis, Photolysis)

Abiotic degradation involves the breakdown of a chemical through non-biological processes such as hydrolysis (reaction with water) and photolysis (breakdown by sunlight). fao.org For the related compound 4-(2,4-dichlorophenoxy)butyric acid, if released to the atmosphere, the vapor-phase is readily degraded by reaction with photochemically produced hydroxyl radicals, with an estimated half-life of 27 hours. nih.gov Another related compound, 4-chlorophenoxyacetic acid, is reported to degrade upon exposure to sunlight, with a 30% loss observed in 24 hours. nih.gov In contrast, it is stable at elevated temperatures. nih.gov

Biotic Degradation Rates and Half-Lives in Diverse Environmental Compartments

Biotic degradation, or biodegradation, is the breakdown of a substance by microorganisms and is a major degradation pathway for many organic compounds in the environment. fao.org For phenoxyalkanoic acids like 4-(2,4-dichlorophenoxy)butyric acid, microbial degradation is the primary decomposition mechanism in soil. nih.gov This process often occurs through a beta-oxidation mechanism, which in the case of 4-(2,4-dichlorophenoxy)butyric acid, yields (2,4-dichlorophenoxy)acetic acid (2,4-D). nih.gov Laboratory studies have shown that 4-(2,4-dichlorophenoxy)butyric acid has a soil half-life of less than 7 days. nih.gov The half-lives for the degradation of chlorophenoxy herbicides, in general, are on the order of several days. who.int

The rate of biodegradation can be influenced by various environmental factors, including the presence of oxygen, nutrients, and the population of microorganisms adapted to degrade the compound. fao.org

Table of Half-Life Data for Related Compounds:

| Compound | Environment | Half-Life | Conditions |

|---|---|---|---|

| 4-(2,4-Dichlorophenoxy)butyric acid | Soil | < 7 days | Laboratory study |

| 4-(2,4-Dichlorophenoxy)butyric acid | Atmosphere (vapor-phase) | 27 hours (estimated) | Reaction with hydroxyl radicals |

Influence of Environmental Parameters on Degradation Rates (e.g., pH, Soil Type, Microbial Activity)

The environmental persistence of this compound is not static; it is dynamically influenced by a combination of the physical, chemical, and biological characteristics of the receiving environment. The rate at which this compound degrades is critically dependent on parameters such as pH, soil type, and the resident microbial activity.

Influence of pH: Soil and water pH can significantly affect the degradation of phenoxyalkanoic acids. The pH level determines the chemical form of the compound, which in turn affects its solubility, mobility, and availability to microorganisms. For many related chlorophenoxy herbicides, degradation is often optimal near a neutral pH, as this condition is favorable for the diverse microbial populations responsible for their breakdown. researchgate.netnih.gov Extreme pH conditions, both acidic and alkaline, can inhibit microbial activity and slow the degradation process. researchgate.netnih.gov For instance, studies on the degradation of the related herbicide 2,4-D have shown that breakdown can be inhibited at low pH levels. nih.gov

Influence of Microbial Activity: The principal route for the dissipation of phenoxyalkanoic herbicides from soil is microbial degradation. nih.gov The rate of this biodegradation is heavily dependent on the presence, abundance, and metabolic capability of specific soil microorganisms. nih.govjournals.co.za Soils with a history of exposure to similar herbicides often exhibit enhanced degradation rates due to the acclimation and proliferation of microbial communities capable of using these compounds as a carbon source. journals.co.za Factors that support a healthy and active microbial population, such as adequate moisture, favorable temperatures, and nutrient availability, will generally accelerate the breakdown of this compound. mdpi.com Conversely, conditions that suppress microbial activity, such as drought, low temperatures, or the presence of other toxic substances, can lead to increased persistence of the herbicide in the environment. nih.gov

The following table provides a conceptual illustration of how different environmental conditions can influence the degradation half-life of a compound like this compound in soil.

| Condition | Estimated Half-life (Days) | Rationale |

|---|

Note: The values in this table are illustrative and intended to demonstrate scientific principles. Actual half-lives are highly variable and depend on the specific combination of environmental factors at a given site.

Environmental Monitoring and Risk Mitigation Strategies

Strategies for Environmental Stewardship and Remediation

Minimizing the environmental footprint of this compound relies on proactive stewardship and effective remediation techniques for contaminated sites.

Environmental Stewardship: Stewardship focuses on preventing contamination through best management practices (BMPs). For phenoxy herbicides, this includes:

Precision Application: Using modern application technology to apply the herbicide only where needed and at the prescribed rate reduces the total amount entering the environment and minimizes off-target drift.

Vegetated Buffer Strips: Establishing and maintaining vegetated areas around fields and along waterways can intercept surface runoff, slowing water flow and allowing more time for microbial degradation to occur before the herbicide can enter aquatic systems.

Environmental Remediation: Where contamination has already occurred, remediation strategies are employed to clean up the affected soil and water. Biological remediation methods are often favored as cost-effective and environmentally friendly options for organic pollutants like phenoxy herbicides. researchgate.net

The table below outlines common remediation strategies applicable to soil and water contaminated with chlorophenoxy herbicides.

| Strategy | Mechanism | Application | Description |

|---|---|---|---|

| Bioremediation | Microbial Degradation | Soil & Water | This involves stimulating native microbial populations (biostimulation) or introducing specialized microbes (bioaugmentation) that can use the herbicide as a food source, breaking it down into less harmful substances. researchgate.net |